Ropsacitinib, also known as PF-06826647, is an orally administered selective inhibitor of tyrosine kinase 2 (TYK2). It is currently under development by Pfizer for the treatment of various immune-mediated inflammatory diseases, particularly psoriasis and psoriatic arthritis. TYK2 plays a crucial role in the signaling pathways of several cytokines, making it a significant target for therapeutic intervention in conditions characterized by dysregulated immune responses.
Ropsacitinib is classified as a small-molecule drug that specifically targets the TYK2 enzyme, which is part of the Janus kinase family. This family includes four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Ropsacitinib’s mechanism of action involves inhibiting the phosphorylation processes mediated by TYK2, thereby interrupting the downstream signaling pathways activated by various cytokines such as interleukin-23 and interleukin-12, which are implicated in inflammatory diseases .
The exact synthetic route remains proprietary information held by Pfizer.
Ropsacitinib's molecular structure features a complex arrangement that allows it to interact selectively with the TYK2 enzyme. Its chemical formula is C₁₈H₁₉N₅O, and it has a molecular weight of approximately 325.38 g/mol. The compound contains several functional groups that contribute to its binding affinity and specificity for TYK2.
The structural data supports its role as an ATP-competitive inhibitor, which is essential for its function in blocking the kinase activity of TYK2 .
While specific chemical reactions involved in the synthesis of Ropsacitinib are not publicly detailed, it is understood that the compound undergoes various transformations during its synthesis:
These reactions are critical in establishing the compound's efficacy and selectivity as a TYK2 inhibitor.
Ropsacitinib functions by inhibiting the enzymatic activity of TYK2, which is crucial for mediating signals from several cytokine receptors involved in immune responses. The mechanism can be summarized as follows:
Ropsacitinib exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
Ropsacitinib is primarily being investigated for its therapeutic potential in treating:
The ongoing research aims to establish Ropsacitinib's safety profile and long-term efficacy across these various indications .
Ropsacitinib (PF-06826647) is a synthetic organic compound with the molecular formula C₂₀H₁₇N₉ and a molar mass of 383.42 g/mol [1] [4] [8]. Its atomic configuration features a complex polyheterocyclic architecture centered on a cyclobutane core substituted with two nitrile groups (-C≡N) at the 1- and 3-positions. This core connects to a pyrazolo[1,5-a]pyrazine moiety via a pyrazole linker, further extended by a 1-methylpyrazole unit [1] [8]. The stereochemistry is defined by the trans (1r,3r) configuration at the cyclobutane ring, confirmed through chiral resolution and critical for optimal target binding [8]. Elemental analysis confirms the composition: Carbon (62.65%), Hydrogen (4.47%), and Nitrogen (32.88%) [8].
Table 1: Atomic Composition of Ropsacitinib
Element | Percentage Composition | Atom Count |
---|---|---|
Carbon (C) | 62.65% | 20 |
Hydrogen (H) | 4.47% | 17 |
Nitrogen (N) | 32.88% | 9 |
Ropsacitinib exhibits six hydrogen bond acceptors but lacks hydrogen bond donors, influencing its solubility and membrane permeability [4]. Its topological polar surface area (TPSA) is 113.41 Ų, a key descriptor for drug absorption potential. This moderately high TPSA value, combined with a calculated partition coefficient (XLogP) of 1.08, suggests balanced lipophilicity and hydrophilicity [4] [8]. The molecule displays four rotatable bonds, indicating moderate conformational flexibility [4]. These properties collectively contribute to its favorable solubility profile in dimethyl sulfoxide (DMSO) (77 mg/mL or 200.82 mM), though it remains insoluble in water or ethanol [2] [8].
Table 2: Hydrogen Bonding and Solubility Profile
Property | Value | Implication |
---|---|---|
Hydrogen Bond Acceptors | 6 | Facilitates target interactions |
Hydrogen Bond Donors | 0 | Redects desolvation penalty |
Rotatable Bonds | 4 | Moderate molecular flexibility |
Topological Polar SA (Ų) | 113.41 | Moderate membrane permeability |
Solubility in DMSO | 200.82 mM | Suitable for in vitro assays |
Ropsacitinib fully complies with Lipinski's Rule of Five, a benchmark for drug-likeness:
This compliance predicts favorable oral bioavailability. Additionally, its lipophilic efficiency (LipE), a critical metric balancing potency and permeability, is optimized through strategic molecular design targeting the TYK2 glycine-rich loop [3] [5]. The absence of any Lipinski violations, coupled with moderate lipophilicity, supports its development as an orally active therapeutic agent for chronic inflammatory conditions [4] [10].
X-ray crystallography reveals that ropsacitinib binds competitively to the adenosine triphosphate (ATP)-binding site within the catalytically active JH1 domain of TYK2 [3] [6]. Structural studies (PDB: 3LXP, 6DBM) demonstrate critical interactions:
Table 3: Key Crystallographic Parameters of TYK2-Ropsacitinib Complexes
PDB ID | Resolution (Å) | Binding Domain | Key Interactions | Ligand Position |
---|---|---|---|---|
3LXP | 1.65 | JH1 (Catalytic) | H-bond: Val981; Hydrophobic: Leu1030, Gly1040 | ATP-binding cleft |
6DBM | 2.37 | JH1 (Catalytic) | Van der Waals: Asn1028; C-H‧‧O: Glu979 | Adjacent to hinge region |
¹H-NMR spectroscopy validates ropsacitinib's structure and stereochemistry in solution [8] [9]. Characteristic signals include:
¹³C-NMR confirms nitrile carbon resonances at δ 115–120 ppm, while the pyrazine carbons appear at δ 140–160 ppm [9]. NMR-based conformational analysis in DMSO-d₆ corroborates the trans configuration of the cyclobutane ring, aligning with crystallographic data and demonstrating structural consistency between solid and solution states [8] [9]. These spectral signatures serve as essential quality control markers for compound purity (>98% by HPLC) and batch-to-batch reproducibility [8] [9] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: